(S)-帕利哌酮

描述

(S)-Paliperidone, also known as paliperidone, is an antipsychotic medication primarily used in the treatment of schizophrenia. It is the major active metabolite of risperidone and is considered a second-generation antipsychotic. Paliperidone operates by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain, which is a common mechanism of action for atypical antipsychotics . It has been approved by the United States Food and Drug Administration for the treatment of acute schizophrenia and for maintenance treatment of the condition .

Synthesis Analysis

While the synthesis of paliperidone is not explicitly detailed in the provided papers, it is understood that paliperidone is derived from risperidone. As the active metabolite of risperidone, paliperidone is formed through the metabolic process, which involves the oxidation of risperidone to 9-hydroxy-risperidone . The pharmacokinetics of paliperidone indicate that it is less lipophilic than its precursor risperidone, which may influence its distribution and metabolism .

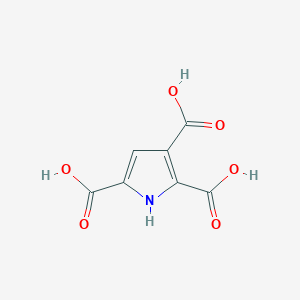

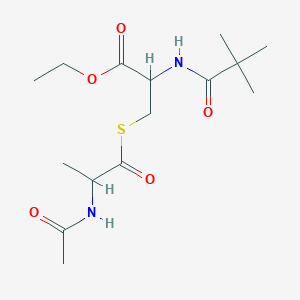

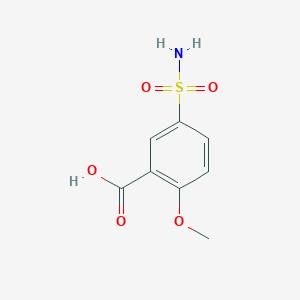

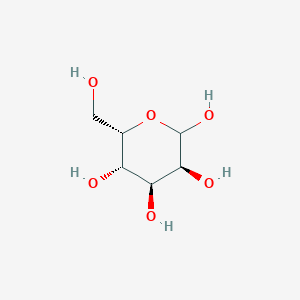

Molecular Structure Analysis

Paliperidone is a benzisoxazole derivative, which is a structural characteristic it shares with risperidone. This molecular structure contributes to its pharmacological profile, including its affinity for various neurotransmitter receptors. The receptor-binding profile of paliperidone closely resembles that of risperidone and ziprasidone, with a greater affinity for serotonin type 2A receptors compared to dopamine type 2 receptors .

Chemical Reactions Analysis

The chemical reactions involving paliperidone primarily pertain to its interaction with neurotransmitter receptors in the brain. By blocking dopamine D2 and serotonin 5-HT2A receptors, paliperidone can modulate the neurotransmitter levels and help alleviate symptoms of schizophrenia . The papers do not provide detailed chemical reaction mechanisms but focus on the pharmacological effects of these interactions.

Physical and Chemical Properties Analysis

Paliperidone has poor water solubility, which can affect its bioavailability. To address this, solid lipid nanoparticles of stearic acid have been developed to enhance the delivery of paliperidone. These nanoparticles are prepared using a surfactant, Gelucire® 50/13, to form a stabilizing layer, resulting in an average particle size of 230 ± 30 nm. The entrapment efficiency of paliperidone in the lipid matrix was found to be 42.4% (w/w), with a drug loading of 4.1% (w/w) of the total lipid content. The controlled release pattern observed in in vitro release kinetics studies suggests an improved delivery system for paliperidone .

Relevant Case Studies

Clinical trials and studies have demonstrated the efficacy of paliperidone in improving symptoms of schizophrenia, as measured by the Positive and Negative Symptom Scale (PANSS) and other assessment tools. A double-blind comparison with quetiapine showed that paliperidone was significantly better in improving PANSS scores. The recommended starting dosage of paliperidone extended-release (ER) is 6 mg/day, with a well-tolerated safety profile at this dosage. The most commonly reported adverse effect was dose-related extrapyramidal symptoms, with minimal weight gain and metabolic disturbances . Another study discussed the clinical efficacy of paliperidone palmitate, a long-acting intramuscular formulation, for both acute and maintenance treatment of schizophrenia . Paliperidone appears to have a similar adverse-effect profile compared to risperidone, except for an increased rate of hyperprolactinemia .

科学研究应用

1. 精神分裂症模型中的神经炎症和抗氧化作用

(S)-帕利哌酮在精神分裂症模型中调节神经炎症反应和氧化应激方面显示出潜力。在精神分裂症孕期免疫激活小鼠模型中,帕利哌酮减轻了认知缺陷并调节了与免疫相关的脑效应。它抵消了先天免疫受体TLR-3信号通路的激活,并减少了脑中的氧化/亚硝化应激和促炎介质,表明其在缓解与神经炎症和氧化应激相关的精神分裂症症状方面具有潜在的效用(MacDowell et al., 2017)。

2. 药代动力学特征和治疗效果

(S)-帕利哌酮已被研究其药代动力学特征和治疗精神分裂症的效果。它利用OROS技术提供稳定的药代动力学特征,研究表明其在改善精神分裂症患者症状以及个人和社会功能方面的有效性。这表明由于其独特的释放机制和有限的肝代谢,它具有作为治疗选择的价值(Kane et al., 2007)。

3. 鼻腔给药系统

研究已探索了用于治疗精神分裂症的(S)-帕利哌酮的鼻腔给药系统。一项研究开发了一种帕利哌酮载荷微乳液用于鼻腔给药,展示了帕利哌酮迅速而广泛地进入大脑的传输,可能为精神分裂症治疗带来好处(Patel et al., 2016)。

4. 心脏效应

(S)-帕利哌酮对心室复极化的影响已成为研究课题。研究表明,帕利哌酮可以通过在临床相关浓度下阻断HERG电流而延长QT间期,这提出了潜在的安全关注(Vigneault et al., 2011)。

5. 治疗反应中的遗传因素

全基因组关联研究已调查了影响帕利哌酮治疗精神分裂症效果的遗传因素。发现ADCK1基因的变异可能预测帕利哌酮的有效性,突显了遗传在治疗反应中的作用(Li et al., 2016)。

6. 抗氧化和抗炎机制

(S)-帕利哌酮已被观察到在应激大鼠模型中调节内源性抗氧化和抗炎途径,这可能与其在精神疾病治疗中的治疗效果相关。它调节关键途径如NRF2和细胞因子环境,表明其在增强抗氧化/抗炎机制方面的潜在作用(MacDowell et al., 2016)。

7. 先进的药物给药系统

研究已集中于开发(S)-帕利哌酮的先进药物给药系统。例如,已调查了固体脂质纳米粒子和脂质纳米构造以提高帕利哌酮的生物利用度和治疗效果,表明正在努力增强其给药和效果(Kumar & Randhawa, 2015; Rehman et al., 2022)。

作用机制

Target of Action

The primary target of (S)-paliperidone is the dopamine D2 receptor and the serotonin 5-HT2A receptor . These receptors play a crucial role in regulating mood, cognition, and behavior. By interacting with these receptors, (S)-paliperidone can influence the neurotransmission of dopamine and serotonin, two key neurotransmitters involved in psychiatric disorders .

Mode of Action

(S)-Paliperidone acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptorsThis blockade can lead to changes in the transmission of these neurotransmitters, which can affect various brain functions and result in therapeutic effects .

Pharmacokinetics

The pharmacokinetics of (S)-paliperidone involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it can cross the blood-brain barrier to exert its effects on the central nervous system. (S)-Paliperidone is primarily metabolized in the liver and excreted via the kidneys . The pharmacokinetic properties of (S)-paliperidone can be influenced by various factors, including the patient’s age, liver function, and kidney function .

Result of Action

The molecular and cellular effects of (S)-paliperidone’s action include the blockade of dopamine D2 and serotonin 5-HT2A receptors, leading to alterations in neurotransmission. This can result in changes in neuronal activity and synaptic plasticity, which can ultimately lead to improvements in psychiatric symptoms. The exact changes can vary depending on the specific brain region and the balance of neurotransmitters in these regions .

Action Environment

The action, efficacy, and stability of (S)-paliperidone can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism. Moreover, genetic factors can influence the individual’s response to the drug. It’s also important to note that the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen .

属性

IUPAC Name |

(9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312761 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-paliperidone | |

CAS RN |

147663-01-2, 144598-75-4 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147663012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paliperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IIB89L1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。